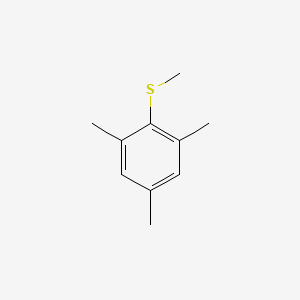

Mesityl(methyl)sulfane

Description

Properties

IUPAC Name |

1,3,5-trimethyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEITIDZEYVPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454580 | |

| Record name | Benzene, 1,3,5-trimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-91-4 | |

| Record name | Benzene, 1,3,5-trimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Mesitylthiol with Methyl Halides

The alkylation of mesitylthiol (2,4,6-trimethylbenzenethiol) with methyl halides (e.g., methyl iodide or bromide) is a direct and widely used method. This reaction typically employs a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol, forming a thiolate ion that undergoes nucleophilic substitution with the methyl halide .

Reaction Conditions :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.

-

Temperature : Reactions proceed efficiently at 50–80°C over 4–12 hours.

-

Yield : Reported yields for analogous thioethers range from 75% to 95% .

Example Protocol :

Mesitylthiol (1.0 equiv) is dissolved in DMF, treated with K₂CO₃ (1.2 equiv), and stirred at 60°C. Methyl iodide (1.1 equiv) is added dropwise, and the mixture is refluxed for 8 hours. Workup involves extraction with diethyl ether and purification via vacuum distillation.

Nucleophilic Substitution Using Mesityl Halides and Methylthiols

This method reverses the alkylation approach, utilizing mesityl halides (e.g., mesityl bromide) and methylthiols. The methylthiolate ion, generated in situ, displaces the halide in an Sₙ2 mechanism.

Key Considerations :

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.

-

Solvent : Dichloromethane or acetonitrile facilitates ionic interactions.

-

Yield : Limited data exist for mesityl derivatives, but phenyl sulfide analogs achieve 60–85% yields under similar conditions .

Limitations :

Mesityl halides are less readily available than mesitylthiol, necessitating additional synthesis steps.

Ionic Liquid-Mediated Synthesis

A green chemistry approach involves ionic liquids as solvents and catalysts. For example, a patent describes the synthesis of phenyl sulfides by reacting benzene derivatives with sulfur in ionic liquids . Adapting this method for mesityl(methyl)sulfane could involve mesitylene and methylthiol in a 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) system.

Optimized Parameters :

-

Temperature : 80–110°C

-

Time : 5–10 hours

-

Catalyst : Solid acids like montmorillonite K10 (0.5–2× sulfur mass) enhance sulfur activation .

Advantages :

-

Reduced environmental impact due to ionic liquid recyclability.

-

High selectivity for unsymmetrical sulfides.

Condensation Reactions Using Paraformaldehyde

A novel method adapted from bromomethylation protocols involves condensing mesitylthiol with paraformaldehyde and methylating agents. In a representative procedure, mesitylthiol reacts with paraformaldehyde and hydrobromic acid in acetic acid to form a bromomethyl intermediate, which is subsequently methylated .

Stepwise Mechanism :

-

Bromomethylation :

-

Methylation :

Yield : Bromomethylation steps for related compounds achieve >90% efficiency .

Oxidative Coupling of Disulfides

While less common, oxidative coupling of mesityl disulfide with methyl disulfide in the presence of reducing agents (e.g., NaBH₄) offers an alternative pathway. This method is advantageous for symmetric sulfides but requires precise stoichiometry for unsymmetrical products like this compound.

Challenges :

-

Low selectivity due to competing homocoupling.

-

Limited scalability.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthesis route:

Chemical Reactions Analysis

Types of Reactions

Mesityl(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Hydrogenation of Unsaturated Carbonyl Compounds

One of the primary applications of mesityl(methyl)sulfane is in the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl compounds. In a notable study, MSA was employed alongside ytterbium triflate as a catalyst to achieve high yields in the hydrogenation process without affecting other functional groups present in the substrate. This method demonstrated operational simplicity and high selectivity, making it a valuable tool for organic chemists.

Table 1: Hydrogenation Reactions Using MSA

| Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1a | CH2Cl2 | 24 | 70 |

| 1b | CH2Cl2 | 24 | 90 |

| 1c | CH2Cl2 | 24 | 88 |

| 1d | CH2Cl2 | 24 | 76 |

| 1e | CH2Cl2 | 18 | 93 |

Source: Gondi Sudershan Reddy et al.

1.2 Aziridination of Olefins

MSA has also been utilized for the aziridination of simple olefins, showcasing its versatility as a reagent in functional group transformations. This application highlights the compound's ability to facilitate complex reactions that are crucial for synthesizing nitrogen-containing heterocycles.

Coordination Chemistry

Recent studies have explored the coordination properties of this compound derivatives with transition metals such as nickel and copper. These complexes have shown promising antibacterial and antioxidant activities, indicating potential applications in medicinal chemistry.

| Complex Type | Activity Type |

|---|---|

| Ni(II) Complexes | Antibacterial |

| Cu(II) Complexes | Antioxidant |

Photochemistry and Radical Reactions

The photochemical behavior of this compound derivatives has been investigated, revealing their reactivity under light exposure. This aspect is particularly relevant for developing new photochemical processes that could lead to innovative synthetic pathways.

Mechanistic Studies

Research into the mechanistic pathways involving this compound has provided insights into its role in various reactions, including thioboration and oxidative transformations. Understanding these mechanisms is vital for optimizing reaction conditions and improving yield and selectivity.

Table 3: Mechanistic Insights into Reactions Involving MSA

| Reaction Type | Mechanism Description |

|---|---|

| Formal Thioboration of Alkynes | Catalyst-free pathway; involves radical intermediates |

| Copper-Catalyzed Diarylthiolation | Multi-component reaction with radical formation |

Mechanism of Action

The mechanism of action of Mesityl(methyl)sulfane involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates and the subsequent transformation into more stable products.

Comparison with Similar Compounds

Mesityl Oxide vs. Methyl Isobutyl Ketone (MIBK)

Mesityl oxide and MIBK (C$6$H${12}$O) are closely related ketones. Key differences include:

Mesityl oxide's α,β-unsaturated ketone structure enhances its utility in polymerization and copolymerization reactions compared to MIBK .

Sulfane Sulfur Compounds

Sulfane sulfurs (e.g., S$_8$, cysteine polysulfides) contain reactive S–S bonds. While Mesityl(methyl)sulfane lacks such bonds (as a thioether), comparisons highlight functional group differences:

Sulfane sulfurs exhibit faster reaction kinetics with trapping agents like phosphine P2 (15-minute completion) compared to thioethers, which are generally less reactive .

Steric and Electronic Effects in Mesityl Derivatives

The mesityl group’s steric bulk influences molecular geometry. In boron compounds, mesityl substituents exhibit longer B–C bond distances (1.576–1.587 Å) and larger torsion angles (50.0–54.98°) compared to smaller aryl groups . For this compound, similar steric hindrance could reduce reactivity in nucleophilic substitutions or catalytic processes.

Biological Activity

Mesityl(methyl)sulfane, also known as 2,4,6-trimethylthiophenol, is a compound characterized by its unique methylthio group. This article explores its biological activity, including its chemical properties, mechanisms of action, and potential applications in various fields.

This compound exhibits distinct chemical reactivity due to the presence of the methylthio group. It can undergo several types of reactions:

- Oxidation : Converts to sulfoxides and sulfones using agents like hydrogen peroxide.

- Reduction : The methylthio group can be reduced to form thiol derivatives using lithium aluminum hydride (LiAlH4).

- Substitution : Electrophilic aromatic substitution allows for the introduction of other substituents onto the benzene ring, commonly using halogenating agents in the presence of Lewis acids.

These reactions not only highlight its versatility in organic synthesis but also set the stage for exploring its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The methylthio group can engage in nucleophilic and electrophilic reactions, influencing its reactivity. Key mechanisms include:

- Formation of Reactive Intermediates : These intermediates can interact with proteins and nucleic acids, potentially leading to modifications that affect biological function.

- Protein Cross-linking : Similar compounds have been observed to cross-link proteins through disulfide bonds, impacting cellular processes.

- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage or apoptosis.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Cytotoxic Effects : Preliminary investigations indicate that this compound may have cytotoxic effects on cancer cell lines, potentially due to its ability to induce apoptosis through oxidative stress mechanisms.

- Enzyme Inhibition : It has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

- Case Study 1 : A study published in The Journal of Organic Chemistry explored the synthesis of polyspiro compounds involving this compound as a precursor. It was noted that these compounds showed promising activity against specific cancer cell lines due to their ability to disrupt cellular functions through protein modification .

- Case Study 2 : Research highlighted in the Journal of Medicinal Chemistry examined sulfide derivatives similar to this compound for their potential as therapeutic agents. The study found that these compounds exhibited significant cytotoxicity against various tumor cell lines, suggesting a mechanism involving ROS generation .

- Case Study 3 : An investigation into the reactivity of compounds with sulfide bridges indicated that this compound could participate in redox cycling processes that lead to protein cross-linking and subsequent cellular effects .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize synthetic routes for this compound to improve scalability and yield?

- Answer :

- DoE (Design of Experiments) : Screen catalysts, temperatures, and stoichiometries using high-throughput platforms.

- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions.

- In-line Analytics (e.g., PAT tools) for real-time monitoring.

- Report failed attempts to guide troubleshooting .

Data Integrity & Reproducibility

Q. What steps are critical for ensuring reproducibility in this compound-related studies?

- Answer :

- Open Data : Deposit spectra, crystallographic files, and kinetic data in repositories (e.g., Zenodo, ChemRxiv).

- Detailed Protocols : Specify equipment models (e.g., NMR manufacturer), software versions, and batch numbers for reagents.

- Collaborative Validation : Partner with independent labs to replicate key findings .

Q. How should researchers document unexpected byproducts formed during this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.